Product packaging for Antipain (dihydrochloride)(Cat. No.:)

Antipain (dihydrochloride)

Cat. No.: B8143648
M. Wt: 677.6 g/mol
InChI Key: YAHXZYICKJUJEO-PKGYLJHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery

Antipain (B1666059) was discovered in 1972 by a team of Japanese scientists, including H. Suda and T. Aoyagi. medchemexpress.com Their findings were published in The Journal of Antibiotics. medchemexpress.eudrugbank.comnih.gov This discovery was significant as antipain was the first natural peptide identified to contain a ureylene group. wikipedia.org The name "antipain" is derived from its potent inhibitory activity against papain. carlroth.com Early research following its discovery focused on its ability to inhibit the transformation of cells induced by chemical mutagens and to affect chromosomal aberrations. medchemexpress.comdrugbank.com

Biological Origin and Isolation from Actinomycetes Species

Antipain is a natural product synthesized and isolated from various strains of soil-dwelling bacteria known as Actinomycetes. medchemexpress.commedchemexpress.euwikipedia.orgdrugbank.commedchemexpress.com These microorganisms are a rich source of bioactive compounds, including many antibiotics and enzyme inhibitors. Specifically, antipain has been isolated from the culture media of Streptomyces species. carlroth.comscientificlabs.co.uk The isolation from microbial sources involves culturing the bacteria and then extracting and purifying the compound from the culture filtrate. merckmillipore.comsigmaaldrich.com Research has also identified the biosynthetic gene cluster responsible for producing antipain and related peptide aldehyde protease inhibitors. nih.gov

Classification as a Protease Inhibitor

Antipain is classified as a reversible inhibitor of serine and cysteine proteases. wikipedia.orgmerckmillipore.comfocusbiomolecules.comcephamls.com Its mechanism of action involves the terminal aldehyde group of the antipain molecule forming a hemiacetal adduct with the hydroxyl group of the active site serine residue in the target protease. cephamls.commerckmillipore.com This binding blocks the enzyme's active site and prevents it from cleaving its normal substrates.

Its inhibitory spectrum is similar to another microbial protease inhibitor, leupeptin (B1674832), though with some differences in potency. scientificlabs.co.ukcephamls.com For instance, its inhibition of plasmin is less potent, while its inhibition of cathepsin A is greater than that observed with leupeptin. scientificlabs.co.ukcephamls.comchemicalbook.com Antipain effectively inhibits trypsin, papain, and certain cathepsins, while having little to no effect on others like chymotrypsin (B1334515) and pepsin. carlroth.commerckmillipore.comchemicalbook.com

The inhibitory activity of antipain against various proteases is often quantified by the concentration required for 50% inhibition (IC50), as detailed in the table below.

Table 1. Inhibitory Activity of Antipain Against Various Proteases

Protease Classification IC50 (μg/ml)
Papain Cysteine Protease 0.16 scientificlabs.co.ukchemicalbook.com
Trypsin Serine Protease 0.26 scientificlabs.co.ukchemicalbook.com
Cathepsin B Cysteine Protease 0.59 scientificlabs.co.uk
Cathepsin A Serine Protease 1.19 scientificlabs.co.uk
Cathepsin D Aspartic Protease 125 scientificlabs.co.uk
Plasmin Serine Protease >93 scientificlabs.co.ukchemicalbook.com
Chymotrypsin Serine Protease >250 scientificlabs.co.ukchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46Cl2N10O6 B8143648 Antipain (dihydrochloride)

Properties

IUPAC Name

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44N10O6.2ClH/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17;;/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43);2*1H/t18?,19-,20-,21-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHXZYICKJUJEO-PKGYLJHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(CCCN=C(N)N)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46Cl2N10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanisms of Protease Inhibition by Antipain Dihydrochloride

Reversible Inhibition Characteristics

Antipain (B1666059) is characterized as a reversible inhibitor of both serine and cysteine proteases. The mechanism of inhibition, particularly for serine proteases, involves the aldehyde group of the terminal arginine residue of antipain. This aldehyde group interacts with the active site serine of the protease to form a covalent, yet reversible, hemiacetal adduct. This formation temporarily blocks the enzyme's active site, preventing it from binding to and cleaving its natural substrates. While the bond is covalent, it exists in an equilibrium that allows for dissociation, which is characteristic of reversible inhibition. This mode of action is similar to that of another microbial protease inhibitor, leupeptin (B1674832).

Specificity Profile for Protease Classes

Antipain exhibits a broad but non-selective inhibitory profile, acting on both serine and cysteine protease classes. Its effectiveness varies significantly among different enzymes within these classes.

Antipain is a recognized inhibitor of various serine proteases. Its interaction has been structurally characterized in some cases, showing the terminal arginine's backbone carbonyl forming a covalent bond with the active site serine of the protease.

Antipain is a potent inhibitor of trypsin and trypsin-like serine proteases. These enzymes are characterized by their preference for cleaving peptide bonds after basic amino acid residues like arginine and lysine. The structure of antipain, which contains arginine, allows it to fit into the active site of these enzymes, leading to effective inhibition. The concentration required for 50% inhibition (IC50) of trypsin by antipain has been reported to be 0.26 μg/ml.

Antipain also inhibits plasmin, a key serine protease involved in the fibrinolytic system that breaks down blood clots. However, its inhibitory action on plasmin is generally considered to be less potent compared to its effect on trypsin. Research indicates that its plasmin inhibition is less pronounced than that observed with the related inhibitor, leupeptin. An IC50 value for plasmin has been reported as greater than 93 μg/ml, indicating significantly weaker inhibition compared to trypsin.

The inhibitory effect of antipain on chymotrypsin (B1334515) is very weak. Chymotrypsin is a serine protease that preferentially cleaves peptide bonds after large hydrophobic amino acid residues such as phenylalanine, tryptophan, and tyrosine. Antipain is not a strong inhibitor for this enzyme, with reported IC50 values being greater than 250 μg/ml.

In addition to serine proteases, antipain dihydrochloride (B599025) is an effective reversible inhibitor of several cysteine proteases. These enzymes utilize a cysteine residue as the catalytic nucleophile in their active site. Antipain's inhibitory spectrum includes both plant-derived cysteine proteases like papain and mammalian lysosomal proteases known as cathepsins. It has been shown to strongly inhibit papain as well as cathepsins A, B, and D.

Inhibitory Profile of Antipain (Dihydrochloride) on Various Proteases

The following table summarizes the inhibitory concentrations (IC50) of Antipain (dihydrochloride) against a selection of serine and cysteine proteases, as reported in the literature.

Protease ClassTarget Protease50% Inhibitory Concentration (IC50) (μg/ml)
Serine Protease Trypsin0.26
Plasmin>93
Chymotrypsin>250
Cysteine Protease Papain0.16
Cathepsin A1.19
Cathepsin B0.59
Cathepsin D125

Table of Compounds

Compound Name
Antipain (dihydrochloride)
Leupeptin
Trypsin
Plasmin
Chymotrypsin
Papain
Cathepsin A
Cathepsin B

Cysteine Protease Targets

Papain

Antipain is a potent, reversible inhibitor of papain, a well-characterized cysteine protease. The primary mechanism of inhibition involves the formation of a covalent, yet reversible, hemithioacetal adduct. This occurs when the aldehyde group of antipain is attacked by the nucleophilic thiolate of the active site cysteine residue (Cys-25) in papain. The formation of this stable complex effectively blocks the active site, preventing substrate binding and catalysis. The interaction is highly efficient, as reflected by a low concentration required for 50% inhibition (IC50) of 0.16 μg/ml. The catalytic diad of papain, involving Cys-25 and His-159, facilitates this process, with the histidine residue acting as a general base to activate the cysteine for nucleophilic attack.

Cathepsin A

Antipain demonstrates potent inhibitory activity against Cathepsin A, a serine carboxypeptidase. Its structural conformation allows for specific interactions with key amino acid residues within the enzyme's active site, thereby disrupting its catalytic function. Unlike its interaction with cysteine proteases, the inhibition of this serine protease likely proceeds through the formation of a hemiacetal adduct between antipain's aldehyde group and the active site serine residue. This interaction modulates the enzyme's ability to recognize and process substrates. The IC50 value for antipain against Cathepsin A has been reported as 1.19 μg/ml.

Cathepsin B

As a member of the papain family of cysteine proteases, Cathepsin B is effectively inhibited by antipain in a reversible manner. The mechanism is analogous to that of papain inhibition, involving the nucleophilic attack by the active site cysteine on the inhibitor's terminal aldehyde group to form a hemithioacetal complex. This action blocks the enzyme's proteolytic activity. The reported IC50 for the inhibition of Cathepsin B by antipain is 0.59 μg/ml, indicating a strong inhibitory effect.

Cathepsin D

Antipain also inhibits Cathepsin D, a lysosomal aspartic protease. However, its potency against this enzyme is considerably lower than against the cysteine and serine proteases mentioned above, with a reported IC50 of 125 μg/ml. The mechanism of inhibition for Cathepsin D differs significantly due to the nature of its active site, which uses a pair of aspartic acid residues for catalysis. Kinetic analyses suggest a non-competitive inhibition profile, where antipain does not directly compete with the substrate for the active site. Instead, it is believed to bind to a site distinct from the active site, inducing a conformational change in the enzyme. This allosteric modulation is facilitated by specific hydrogen bonding and hydrophobic interactions, which form a stable enzyme-inhibitor complex and disrupt the protease's function.

Calpain Inhibition

Antipain is a known inhibitor of Calpain I, a calcium-dependent cysteine protease. Calpains play roles in various cellular processes, and their inhibition is of significant research interest. The inhibition of Calpain I by antipain is reversible and occurs with a reported inhibition constant (Ki) of 1.4 μM. The mechanism is consistent with that for other cysteine proteases like papain, where the aldehyde functionality of antipain forms a reversible covalent adduct with the active site cysteine residue, thereby blocking enzymatic activity.

Comparative Inhibition Profiles (e.g., vs. Leupeptin)

Antipain's inhibition of Cathepsin A is more potent than that observed with leupeptin. Conversely, leupeptin is a more effective inhibitor of plasmin than antipain. These differences in specificity are attributed to the variations in their peptide sequences, which influence their binding affinity and interaction with the substrate-binding pockets of different proteases. Both inhibitors have been used in studies to prevent intracellular proteolysis.

Table 1: Comparative Inhibition Data for Antipain

EnzymeEnzyme ClassInhibition Value (IC50)Inhibition Value (Ki)
PapainCysteine Protease0.16 µg/ml-
Cathepsin ASerine Protease1.19 µg/ml-
Cathepsin BCysteine Protease0.59 µg/ml-
Cathepsin DAspartic Protease125 µg/ml-
Calpain ICysteine Protease-1.4 µM

Molecular Interactions and Binding Dynamics

The binding of antipain to its target proteases is a dynamic process governed by a combination of covalent and non-covalent interactions.

For cysteine proteases (e.g., papain, Cathepsin B, calpain) and serine proteases (e.g., Cathepsin A), the key event is the formation of a reversible covalent bond. The terminal aldehyde of antipain acts as an electrophile, which is attacked by the nucleophilic sulfur atom of the active site cysteine or the oxygen atom of the active site serine. This results in the formation of a stable, tetrahedral hemithioacetal or hemiacetal intermediate, respectively. This covalent complex mimics the transition state of substrate hydrolysis, effectively locking the enzyme in an inactive state.

The stability and specificity of this binding are further enhanced by a network of non-covalent interactions between the peptide backbone of antipain and the enzyme's substrate-binding cleft. These interactions can include:

Hydrogen bonds: Formed between the amide groups of the inhibitor and residues in the enzyme's active site.

Hydrophobic interactions: Occur between the side chains of antipain's amino acids (e.g., valine, phenylalanine) and hydrophobic pockets in the enzyme.

Electrostatic interactions: Including salt bridges and π-cation interactions, which can contribute to the proper orientation and binding affinity of the inhibitor.

In the case of non-competitive inhibition, such as with the aspartic protease Cathepsin D, the binding dynamics are different. Antipain binds to an allosteric site, inducing a conformational change that is transmitted to the active site, thereby impairing its function without direct covalent modification of the catalytic residues. This interaction is stabilized exclusively by non-covalent forces like hydrogen bonds and hydrophobic interactions.

Formation of Hemiacetal Adducts with Active Site Serine

The primary mechanism by which Antipain inhibits serine proteases is through the formation of a covalent, yet reversible, bond with the enzyme's active site. The structure of Antipain features a terminal argininal (B8454810) residue, which possesses a reactive aldehyde group. This aldehyde group is crucial for the inhibitory action.

When Antipain binds to the active site of a serine protease, the hydroxyl group of the key serine residue performs a nucleophilic attack on the carbonyl carbon of Antipain's aldehyde. This reaction results in the formation of a tetrahedral hemiacetal adduct. This covalent linkage effectively mimics the transition state of the normal enzymatic reaction where a peptide bond is cleaved. By locking the enzyme in this stable, transition-state-like conformation, Antipain prevents the catalytic cycle from proceeding, thereby inhibiting the protease. While the Wikipedia entry for Antipain mentions the "backbone carbonyl of the terminal arginine," detailed mechanistic studies and chemical data confirm it is the terminal aldehyde that partakes in this covalent modification.

Ionic and Hydrophobic Interactions

Beyond the covalent hemiacetal formation, the stability and specificity of the Antipain-protease complex are significantly enhanced by a network of non-covalent interactions within the enzyme's binding pocket. The peptide nature of Antipain allows it to occupy the substrate-binding subsites of the protease, engaging in interactions that are critical for its inhibitory potency.

Ionic Interactions: Antipain's structure contains two arginine residues, which feature positively charged guanidinium (B1211019) groups at physiological pH. These groups can form strong ionic bonds, or salt bridges, with negatively charged amino acid residues, such as aspartate or glutamate, which are often found in the S1 binding pocket of proteases like trypsin that specifically cleave after basic residues.

Modulation of Enzyme Catalytic Efficiency

Antipain acts as a potent inhibitor that significantly reduces the catalytic efficiency of its target proteases. By binding tightly to the active site, it functions as a competitive inhibitor, preventing the natural substrate from accessing the catalytic machinery of the enzyme. The effectiveness of this inhibition is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), which measure the concentration of inhibitor required to reduce enzyme activity by 50% and the dissociation constant of the enzyme-inhibitor complex, respectively. Lower values indicate higher potency.

Research has determined the inhibitory potency of Antipain against several key proteases. For instance, it is a particularly strong inhibitor of papain and trypsin, with IC₅₀ values in the sub-microgram per milliliter range.

EnzymeInhibition Value (IC₅₀)Inhibition Value (Kᵢ)
Papain0.16 µg/ml-
Trypsin0.26 µg/ml-
Cathepsin A1.19 µg/ml-
Cathepsin B0.59 µg/ml-
Cathepsin D125 µg/ml-
Plasmin>93 µg/ml-
Thrombokinase20 µg/ml-
Calpain I (porcine)-1.4 µM

Data compiled from multiple sources.

Stabilization of Enzyme-Inhibitor Complexes

The stability of the enzyme-inhibitor complex is a direct result of the combination of covalent and non-covalent interactions. The formation of the hemiacetal adduct creates a transition-state analog, which is a structure that enzymes are evolutionarily designed to bind to with extremely high affinity. This tight binding to a stable mimic of the fleeting transition state is a powerful mechanism of inhibition.

Investigative Methodologies and Research Applications of Antipain Dihydrochloride

Applications in Proteomics and Protein Research

In the fields of proteomics and protein research, the primary challenge is to preserve the native state of proteins throughout experimental procedures. Antipain (B1666059) (dihydrochloride) is a key component in addressing this challenge, ensuring the reliability and accuracy of research findings.

Preservation of Protein Integrity During Cell Lysis and Extraction

The initial step in most protein studies involves the lysis of cells to release their protein content. This process, however, also liberates endogenous proteases from their cellular compartments, which can rapidly degrade the proteins of interest. Antipain is frequently included in lysis buffers as part of a "protease inhibitor cocktail" to counteract this degradation. As a reversible inhibitor of serine and cysteine proteases, such as trypsin and papain, antipain effectively safeguards target proteins from proteolytic damage during extraction. Its inclusion is critical for maintaining the structural and functional integrity of proteins, which is essential for subsequent analyses like western blotting and gel shift assays.

Utilization in Biochemical Assays and Protein Purification

Maintaining protein integrity is also paramount during biochemical assays and the multi-step process of protein purification. Antipain is utilized to prevent proteolysis that can occur during these procedures, which are often lengthy and performed under conditions that might favor protease activity. For instance, in affinity chromatography protocols for purifying recombinant antibodies, antipain is a component of the protease inhibitor cocktail added to the cell culture supernatant before purification. By inhibiting unwanted protease activity, antipain helps to ensure that the purified protein is intact and fully functional, which is crucial for accurate characterization of its biochemical properties and for therapeutic applications.

The inhibitory concentrations for various proteases are detailed in the table below:

Protease50% Inhibitory Concentration (μg/ml)
Papain0.16
Trypsin0.26
Cathepsin B0.59
Cathepsin A1.19
Cathepsin D125
Plasmin>93
Chymotrypsin (B1334515)>250
Pepsin>250

This table presents the concentration of Antipain (dihydrochloride) required to achieve 50% inhibition of various proteases.

Role in Enzyme Mechanism Elucidation

Antipain's specific mechanism of action makes it a valuable tool for elucidating the mechanisms of serine and cysteine proteases. It functions by forming a hemiacetal adduct between its aldehyde group and the active site serine residue of the proteinase. This reversible interaction allows researchers to study the enzyme's active site and the kinetics of inhibition. By observing how antipain binds to and inhibits an enzyme, scientists can gain insights into the catalytic mechanism of the protease, including the roles of specific amino acid residues in the active site. This information is fundamental to understanding enzyme function and for the design of more specific and potent enzyme inhibitors for therapeutic purposes.

Cellular and Molecular Biology Research Models

Antipain (dihydrochloride) has been instrumental in cellular and molecular biology research, particularly in studies investigating the complex processes of cell transformation and the development of neoplasia.

Studies on Cell Transformation and Neoplasia

The transformation of normal cells into a neoplastic state is a multi-stage process that is a central focus of cancer research. Antipain has been employed as a chemical probe to dissect the molecular events underlying this process.

Numerous studies have demonstrated the ability of antipain to inhibit neoplastic transformation induced by chemical carcinogens and radiation. Chronic administration of antipain has been shown to reduce the frequency of chemically induced transformation in BALB/c 3T3 cells. Research has shown that the timing of antipain application is critical; for instance, in radiation-induced transformation studies with mouse C3H/10T1/2 cells, a 24-hour treatment with antipain beginning 10 minutes after irradiation resulted in a significant decrease in transformants.

Furthermore, antipain has been found to inhibit the transformation of NIH3T3 cells following transfection with an activated H-ras oncogene. This inhibition is associated with a significant decrease in the expression of the transfected H-ras gene and the endogenous c-myc oncogene. These findings suggest that antipain can suppress chemically induced cell transformation through mechanisms that may involve the modulation of oncogene expression.

The table below summarizes key research findings on the inhibition of chemically induced transformation by Antipain:

Cell LineInducing AgentKey Findings
BALB/c 3T3Chemical carcinogensChronic administration of antipain reduces the frequency of transformation.
C3H/10T1/2RadiationA 24-hour treatment with 10 µM antipain post-irradiation led to a roughly two-fold decrease in transformants.
NIH3T3Activated H-ras oncogeneAntipain (50 µg/ml) inhibits focus formation and is associated with a ~4-fold decrease in H-ras expression and a ~2.5-fold decrease in c-myc expression.
Human Cell HybridsRadiationAntipain suppressed the radiation-induced expression of a tumor-associated antigen, with the most effective suppression observed when present for the first 4 hours post-irradiation.

This interactive table details the effects of Antipain on cell transformation in various research models.

X-ray Induced Chromosomal Aberration Modulation

Antipain has been utilized to investigate the mechanisms underlying the formation of chromosomal aberrations induced by ionizing radiation. In studies on human lymphocytes, treatment with Antipain before exposure to X-rays resulted in a significant reduction in the frequency of chromatid breaks. This suppressive effect was observed at different radiation doses and fixation times, suggesting that an Antipain-sensitive process is involved in the formation of these aberrations.

Conversely, in studies involving the chemical mutagen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), Antipain post-treatment was found to increase the frequency of chromosomal aberrations in Syrian hamster embryo cells. This suggests that the role of proteases in modulating chromosomal integrity is complex and can be influenced by the nature of the DNA damaging agent.

Table 1: Effect of Antipain on X-ray-Induced Chromatid Breaks in Human Lymphocytes

X-ray Dose (Gy) Fixation Time (h) Reduction in Chromatid Breaks with Antipain (%)
0.4 3 38
0.4 6 45
0.4 8 52
1.5 3 27
1.5 6 39
1.5 8 48

Data compiled from a study on human lymphocytes, demonstrating the suppressive effect of Antipain on X-ray-induced chromosomal damage.

Investigations into DNA Synthesis and Function

The role of proteases in cellular growth and proliferation has been explored using Antipain as an inhibitor. In studies on mice, the administration of Antipain was shown to restrict uterine DNA synthesis and function. This was evidenced by a significant decrease in uterine weight and total DNA content in treated animals compared to controls. These findings suggest that certain protease activities are essential for normal uterine metabolism and function.

Table 2: Effect of Antipain on Uterine Weight and DNA Content in Mice

Treatment Uterine Weight (mg) Total Uterine DNA (µg)
Control 105.6 ± 8.7 235.4 ± 19.6
Antipain 58.3 ± 4.5 139.7 ± 12.3

Results from a study in mice showing a significant reduction in uterine weight and total DNA content after treatment with Antipain, indicating an inhibitory effect on DNA synthesis and uterine growth.

Respiration and Cell Viability Studies in Microbial Systems (e.g., E. coli)

Antipain has been employed to study the physiological responses of microorganisms to DNA damage. In Escherichia coli, it was observed that Antipain increases the effectiveness of ultraviolet (UV) irradiation in causing the cessation of respiration and in cell killing. This sensitizing effect of Antipain suggests that proteases may play a role in the cellular response and repair mechanisms following UV-induced damage in bacteria.

Analysis of Cellular Apoptosis Pathways

The process of programmed cell death, or apoptosis, is tightly regulated by a cascade of proteases, primarily caspases. As a protease inhibitor, Antipain has the potential to be a valuable tool for dissecting these pathways. While direct studies focusing on Antipain's modulation of specific caspases are not extensively detailed in the provided search results, its known inhibitory action on cysteine proteases, a class to which caspases belong, suggests its utility in such investigations. By inhibiting certain proteases, researchers can probe their specific roles in the apoptotic cascade, helping to elucidate the complex network of interactions that govern this fundamental cellular process.

Research on Clathrin-Mediated Endocytosis in Eukaryotic Models (e.g., Yeast)

Clathrin-mediated endocytosis is a vital process for the uptake of nutrients and the regulation of cell surface receptors. Yeast, as a model organism, has been instrumental in uncovering the molecular machinery of this pathway. The process involves a complex interplay of numerous proteins, and protease activity can be a key regulatory element. Although specific studies detailing the use of Antipain to dissect clathrin-mediated endocytosis in yeast were not found in the provided search results, the use of various inhibitors is a common strategy in this field to understand the function of different components. Given its role as a protease inhibitor, Antipain could be used to investigate the involvement of proteases in the regulation of endocytic protein turnover and function.

Modulation of Activity-Dependent Synaptic Protein Synthesis

The synthesis of new proteins at synapses is crucial for long-term changes in synaptic strength, a process known as synaptic plasticity, which underlies learning and memory. This activity-dependent protein synthesis is tightly regulated. Recent research has highlighted the role of calcium-dependent proteases, such as calpains, in modulating neuronal protein levels in response to synaptic activity. For instance, the levels of the protein Matrin 3 are regulated by calpain cleavage following neuronal stimulation. As Antipain is known to inhibit calpains, it represents a valuable pharmacological tool to investigate the role of such proteases in activity-dependent synaptic protein synthesis and its consequences for synaptic plasticity.

Exploration of Protease Dysregulation in Pathological States

The dysregulation of protease activity is implicated in a wide range of diseases, including inflammatory conditions and cancer. Antipain and other protease inhibitors are used as research tools to explore the role of proteases in the pathophysiology of these diseases. For example, in inflammatory bowel disease (IBD) and pancreatitis, there is evidence of an imbalance between proteases and their endogenous inhibitors, which contributes to tissue damage and inflammation. Serine proteases, in particular, are believed to play a key role in the visceral pain associated with these conditions. By using inhibitors like Antipain, researchers can investigate the specific contributions of different proteases to disease progression and symptoms, potentially identifying new therapeutic targets.

Role in Cancer Progression and Metastasis (e.g., Matrix Metalloproteases)

Antipain (dihydrochloride) has been investigated for its potential role in mitigating cancer progression. As a protease inhibitor, its mechanism of action is of particular interest in the context of metastasis, a process heavily reliant on the enzymatic degradation of the extracellular matrix by proteases such as matrix metalloproteinases (MMPs).

One study evaluated the effect of Antipain on chemically induced transformation in BALB/c 3T3 cells. The research demonstrated that chronic administration of a non-cytotoxic dose of Antipain could reduce the rate of cell transformation initiated by carcinogens like 3-methylcholanthrene (B14862) (3-MCA) and 1,2-dibromoethane (B42909) (1,2-DBE). However, the concentration of Antipain effective in this anti-transformation assay did not significantly impact the migration and invasion of the chemically transformed cells. Furthermore, gelatin zymography, a technique used to assess the activity of gelatinases like MMP-2 and MMP-9, revealed that Antipain did not notably affect their activity.

This suggests that while Antipain may have a suppressive effect on the early stages of chemically induced cell transformation, its mechanism does not appear to involve the direct modulation of the invasive phenotype through the inhibition of gelatinase activity. The broader family of MMPs plays a crucial role in cancer cell invasion and metastasis by breaking down the components of the extracellular matrix. The inhibition of specific MMPs, such as MMP-2 and MMP-9, is a key area of investigation in the development of anti-cancer therapies. While Antipain is a known protease inhibitor, the available research indicates that its anti-transforming effects in certain cancer models may occur through pathways independent of the inhibition of key matrix metalloproteases involved in invasion.

Involvement in Inflammatory Processes

While Antipain (dihydrochloride) is a known protease inhibitor, specific research detailing its direct involvement and mechanisms of action in inflammatory processes is limited in the currently available scientific literature. Inflammation is a complex biological response involving a variety of enzymes, and protease inhibitors, in general, are studied for their potential to modulate these processes. However, dedicated in vivo studies or detailed mechanistic analyses of Antipain's anti-inflammatory properties are not extensively documented in the provided search results.

Research in Cardiovascular Disorders

The research applications of Antipain (dihydrochloride) in cardiovascular disorders are primarily linked to its activity as a calpain inhibitor. Calpains are a family of calcium-dependent cysteine proteases, and their overactivation has been implicated in the pathophysiology of various cardiovascular diseases, including myocardial ischemia and heart failure.

Studies have shown that calpain is hyperactivated in failing human hearts and in various rodent models of heart failure. The inhibition of calpain activity has been demonstrated to protect against cardiac dysfunction. For instance, in murine models of heart failure induced by myocardial infarction, pressure overload, or isoproterenol (B85558) infusion, the administration of a calpain inhibitor was found to preserve cardiac function.

Furthermore, calpain activation is a significant event during myocardial ischemia-reperfusion injury. Inhibition of calpain has been shown to reduce myocardial infarct size and improve left ventricular function in animal models of myocardial ischemia. The protective effects of calpain inhibition are thought to be mediated through the preservation of mitochondrial function and the reduction of programmed cell death. Given that Antipain is a known inhibitor of calpain, it represents a valuable tool for laboratory research aimed at elucidating the role of calpains in the progression of cardiovascular diseases.

Use in Spermatology and Cryopreservation Research

Antipain (dihydrochloride) has been investigated for its utility in the cryopreservation of sperm, with a focus on maintaining sperm quality and function after thawing.

Synergistic Effects with Cryoprotectants (e.g., Trehalose)

Studies have explored the combined effect of Antipain and other cryoprotectants, such as the disaccharide trehalose (B1683222), to enhance the cryosurvival of sperm. A study on ram semen revealed a synergistic effect when Antipain and trehalose were used in combination in a Tris-based extender. The results indicated that specific concentrations of Antipain and trehalose together provided superior maintenance of progressive motility compared to the control group. Furthermore, this combination also led to significantly higher percentages of viable sperm and sperm with normal morphology and functional membranes post-thaw.

The interactive data table below summarizes the findings on the effects of different concentrations of Antipain and Trehalose on post-thaw ram sperm quality.

Treatment Group (Antipain/Trehalose)Progressive Motility (%)Viability (%)Normal Morphology (%)Membrane Functionality (%)
A0 Tre0 (Control)40.50 ± 0.73---
A10 Tre0Higher than controlHigher than controlImprovedImproved
A50 Tre0-Higher than controlImproved-
A0 Tre30Higher than controlHigher than control--
A0 Tre60---Improved
A10 Tre30----
A10 Tre6047.50 ± 0.73 (Best)Higher than control67.84 ± 1.51 (Best)Improved
A50 Tre30----
A50 Tre60Lower than other treatments---

Note: "-" indicates data not specified as significantly different from the control in the provided context.

These findings highlight the potential of Antipain, particularly in synergy with other cryoprotectants, to improve the outcomes of sperm cryopreservation in assisted reproductive technologies.

Application in Intein Splicing Studies

Inteins are intervening protein sequences that are removed from a precursor protein in a process called protein splicing, which also ligates the flanking protein sequences (exteins). This autocatalytic process is a subject of intense research for its applications in protein engineering, purification, and the development of novel therapeutic strategies.

The mechanism of intein splicing involves a series of precise peptide bond cleavage and formation reactions. Protease inhibitors are sometimes used in the study of these complex biochemical pathways to understand the role of specific enzymatic activities or to control the splicing process. While Antipain (dihydrochloride) is a broad-spectrum serine/cysteine protease inhibitor, its specific application as a tool or inhibitor in intein splicing studies is not extensively detailed in the provided search results. The research on intein splicing often focuses on the development of controllable splicing systems and the discovery of specific inhibitors for therapeutic purposes, rather than the use of general protease inhibitors like Antipain.

Identification of Novel Proteases

Antipain (dihydrochloride), a broad-spectrum inhibitor of serine and cysteine proteases, has played a role in the landscape of protease discovery, primarily through its utility in comparative studies and as a component of inhibitor cocktails aimed at isolating and characterizing proteolytic activity. While not always the direct tool for capturing and identifying a previously unknown protease, its well-defined inhibitory profile serves as a benchmark, aiding researchers in distinguishing and characterizing new enzymatic activities.

A significant application of antipain in the context of novel protease inhibitor discovery is demonstrated in studies that compare different purification and identification methodologies. In one such study, traditional chromatography-based fractionation of an actinomycetes culture extract led to the isolation of the known inhibitor, antipain. This established a baseline for the extract's inhibitory potential against known proteases like cathepsin K.

In the same study, a newer technique, affinity crystallography, was employed on the same crude extract. This method led to the identification of a novel and potent cathepsin K inhibitor named lichostatinal. The discovery of lichostatinal was significant because it was not readily isolated through the traditional methods that yielded antipain. This highlights how antipain's presence and characterization can validate the inhibitory nature of a biological sample, while simultaneously serving as a point of comparison to showcase the efficacy of more advanced or alternative discovery platforms in identifying novel molecules.

The table below summarizes the findings from this comparative study, illustrating the different outcomes of the two methodologies applied to the same natural source.

MethodologyIsolated Compound(s)Compound TypeSignificance
Traditional ChromatographyAntipainKnown Protease InhibitorConfirmed the presence of known inhibitors and established a baseline of inhibitory activity.
Affinity CrystallographyLichostatinalNovel Protease InhibitorDemonstrated the ability of a new technique to identify a high-affinity inhibitor missed by traditional methods.

While direct accounts of antipain immobilized on a chromatography matrix to capture and subsequently identify a novel protease are not extensively documented in prominent literature, its role in protease research is more nuanced. Researchers often rely on a cocktail of inhibitors, including antipain, to prevent the degradation of a target protein by a host of known proteases during purification. By inhibiting this background proteolytic "noise," the activity of a novel or specific protease of interest can be more clearly observed and characterized.

In this capacity, antipain contributes to the discovery process by creating a biochemical environment where the activities of previously uncharacterized proteases can be functionally isolated. For instance, if a biological process is observed to be dependent on proteolytic activity, but this activity persists in the presence of a standard inhibitor cocktail containing antipain, it can suggest the presence of a novel protease with a different inhibitory profile.

The following table outlines the inhibitory profile of antipain against a range of known proteases, which is fundamental to its application in research aimed at discovering new proteolytic enzymes. By understanding which proteases are inhibited by antipain, researchers can infer the nature of uninhibited activity.

Protease ClassExample ProteaseInhibition by Antipain
Serine ProteaseTrypsinYes
Serine ProteasePlasminPartial
Cysteine ProteasePapainYes
Cysteine ProteaseCathepsin AYes
Cysteine ProteaseCathepsin BYes
Aspartic ProteasePepsinNo

Beyond Protease Inhibition: Broader Biochemical Interventions

Interactions with ATP-Binding Cassette Transporter Proteins

ATP-binding cassette (ABC) transporters are a large family of transmembrane proteins that utilize the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes. These transporters are crucial for numerous physiological processes, and their dysregulation is implicated in conditions such as multidrug resistance in cancer. Despite the importance of identifying modulators of ABC transporters, current research has not established a direct interaction between Antipain (B1666059) (dihydrochloride) and these proteins. The scientific literature lacks studies investigating whether Antipain acts as a substrate, inhibitor, or modulator of any known ABC transporter.

Inhibition of DNA Polymerase II

DNA polymerases are essential enzymes that synthesize DNA molecules from deoxyribonucleotides, a fundamental process for DNA replication and repair. Inhibition of DNA polymerase is a key mechanism for various antiviral and anticancer therapies. However, there is currently no scientific evidence to suggest that Antipain (dihydrochloride) directly inhibits the activity of DNA Polymerase II or any other DNA polymerase. Research into the effects of various compounds on DNA replication is extensive, yet Antipain has not been identified as an inhibitor in this context.

Modulation of Pyruvate (B1213749) Kinase Activity

Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the final step which produces ATP and pyruvate. The regulation of pyruvate kinase activity is critical for cellular energy metabolism, and its modulation is a target for therapeutic intervention in diseases like cancer. A review of the existing scientific literature reveals no studies that have investigated or identified any modulatory effect of Antipain (dihydrochloride) on the activity of pyruvate kinase. The interaction between Antipain and this central metabolic enzyme remains unexamined.

Effects on Prostaglandin (B15479496) Synthesis

Prostaglandins are lipid compounds with diverse physiological effects, including roles in inflammation, pain, and fever. Their synthesis is primarily mediated by cyclooxygenase (COX) enzymes. Nonsteroidal anti-inflammatory drugs (NSAIDs) are common inhibitors of prostaglandin synthesis. At present, there is no research to indicate that Antipain (dihydrochloride) has any direct effect on the prostaglandin synthesis pathway. The potential for Antipain to influence the enzymes involved in producing these inflammatory mediators has not been a subject of published scientific inquiry.

Analogs and Derivatives of Antipain Dihydrochloride

Characterization of Antipain (B1666059) Y and its Biological Activities

Antipain Y is a chemical analog of antipain, an oligopeptide first isolated from the bacterium Streptomyces. Like its parent compound, Antipain Y was also discovered from a species of Streptomyces.

Subsequent research has focused on elucidating the specific biological effects of this analog. One of the key reported activities of Antipain Y is its ability to inhibit the release of neurotransmitters. Specifically, studies have shown this inhibitory effect in rat dorsal root ganglion neurons. This action points to its potential as a tool for studying neuronal processes and synaptic transmission.

Further detailed characterization of Antipain Y, including its precise chemical structure and physicochemical properties, would require access to the primary research publication by Nakae K, et al., which introduced this specific metabolite.

PropertyDescription
Compound Name Antipain Y
Source Streptomyces sp.
Reported Biological Activity Inhibition of neurotransmitter release in rat dorsal root ganglion neurons.

Q & A

Q. What is the primary mechanism of action of Antipain dihydrochloride in protease inhibition?

Antipain dihydrochloride reversibly inhibits serine/cysteine proteases (e.g., trypsin, papain) and trypsin-like proteases by forming a hemiaceTal adduct between its aldehyde group and the active serine residue of the enzyme. This non-competitive interaction blocks substrate access to the catalytic site . For experimental use, it is effective at concentrations of 1–100 µM, with IC50 values varying by protease: 0.16 µg/mL for papain, 0.26 µg/mL for trypsin, and 1.4 µM for calpain I .

Q. How should Antipain dihydrochloride be prepared and stored to maintain stability in experimental workflows?

  • Solubility : Dissolve in water, methanol, or DMSO (up to 20 mg/mL). Avoid ethanol, chloroform, or non-polar solvents due to limited solubility .
  • Storage : Store powder at -20°C in a desiccated environment. Stock solutions in aqueous buffers or DMSO are stable for 1 month at -20°C (avoid freeze-thaw cycles). For long-term storage, use -80°C .
  • Handling : Use inert gas (e.g., nitrogen) to protect aldehyde groups from oxidation during reconstitution .

Q. What are the key applications of Antipain dihydrochloride in cell biology studies?

  • Protease inhibition : Used in nuclear extract isolation for gel-shift assays and Western blotting to prevent protein degradation .
  • Cancer research : Inhibits H-ras oncogene-induced transformation in NIH3T3 cells, aiding studies on malignant cell conversion .
  • Chromosomal studies : Reduces X-ray-induced chromosomal aberrations in human lymphocytes .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on Antipain’s efficacy in in vivo tumor models?

Antipain reduces urea-induced lung neoplasia in mice (100 µg/g body weight, i.p.) and decreases uterine DNA synthesis (3 mg subcutaneous, 16 days) . However, discrepancies arise from variations in dosing schedules, tissue-specific protease expression, and unvalidated methodologies (e.g., tumor induction protocols). To address this:

  • Standardize tumor models (e.g., MNNG-induced transformation) .
  • Validate protease activity post-treatment via fluorogenic substrates (e.g., Z-Arg-Arg-AMC for cathepsin B) .

Q. What experimental strategies optimize Antipain’s selectivity when used alongside other protease inhibitors?

Antipain’s specificity overlaps with inhibitors like leupeptin (serine/cysteine proteases) and E-64 (irreversible cysteine protease inhibitor). To minimize cross-reactivity:

  • Dose titration : Use lower Antipain concentrations (e.g., 1–10 µM) with leupeptin (10–50 µM) for additive inhibition .
  • Activity assays : Pre-test inhibitor combinations on recombinant proteases (e.g., calpain I vs. cathepsin B) to identify off-target effects .

Q. How does Antipain dihydrochloride compare to synthetic protease inhibitors in structural and functional studies?

Unlike covalent inhibitors (e.g., E-64), Antipain’s reversible binding allows for dynamic inhibition studies. Key differences include:

  • Mechanism : Non-competitive vs. competitive (e.g., pepstatin A for aspartic proteases) .
  • Structural insights : Antipain’s aldehyde group facilitates crystallography studies of protease-inhibitor complexes, revealing conformational changes during inhibition .

Q. What methodological precautions are critical when using Antipain in in vitro vs. in vivo models?

  • In vitro :
  • Pre-incubate Antipain with proteases for 10–15 minutes to ensure binding equilibrium .
  • Use protease-specific fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like activity) to confirm inhibition .
    • In vivo :
  • Monitor systemic toxicity (e.g., reduced uterine weight in mice indicates off-target effects) .
  • Pair with pharmacokinetic studies to assess tissue penetration and half-life .

Data Analysis and Interpretation

Q. How should researchers interpret variable IC50 values for Antipain across different protease assays?

IC50 values depend on assay conditions (pH, temperature) and protease isoforms. For example:

  • Cathepsin B: IC50 = 0.59 µg/mL vs. cathepsin D: IC50 = 125 µg/mL .
  • Calpain I: Ki = 1.4 µM . Standardize assays using purified enzymes and buffer systems mimicking physiological conditions (e.g., 37°C, pH 7.4) .

Q. What are the limitations of using Antipain in studies of chromatin remodeling and DNA damage?

While Antipain reduces chromosomal aberrations , it may indirectly affect DNA repair by modulating protease-dependent signaling (e.g., caspase activation). Control experiments should include:

  • Protease-null cell lines or CRISPR knockouts.
  • Parallel studies with structurally distinct inhibitors (e.g., MG-132 for proteasomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.